2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane
Description
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane (CAS: 215439-42-2) is an epoxide derivative featuring a phenyl ring substituted at the meta position with a (2-methoxyethoxy)methoxy group and an oxirane (epoxide) moiety at the ortho position. The compound’s molecular formula is C₁₂H₁₆O₄, with a molecular weight of 248.25 g/mol. Its structure combines aromaticity with a flexible ether chain, enabling applications in polymer chemistry, pharmaceutical intermediates, and specialty materials. The (2-methoxyethoxy)methoxy substituent enhances solubility in polar solvents, while the oxirane group provides reactivity for crosslinking or further functionalization .
Properties
IUPAC Name |
2-[3-(2-methoxyethoxymethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-5-6-14-9-16-11-4-2-3-10(7-11)12-8-15-12/h2-4,7,12H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBLFLPKWZQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700721 | |
| Record name | 2-{3-[(2-Methoxyethoxy)methoxy]phenyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215439-42-2 | |
| Record name | 2-{3-[(2-Methoxyethoxy)methoxy]phenyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 3-Hydroxyphenyl Derivatives
The initial step involves the protection of the phenolic hydroxyl group using a (2-methoxyethoxy)methyl (MEM) protecting group. This is achieved through a nucleophilic substitution reaction between 3-hydroxyphenyl compounds and chloromethyl (2-methoxyethoxy)methyl ether in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding 3-[(2-methoxyethoxy)methoxy]phenol as an intermediate.
Reaction Conditions for Etherification
| Parameter | Value/Description |
|---|---|
| Solvent | DMF or THF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Base | K₂CO₃ or NaH |
| Yield | 75–85% |
Epoxidation of the Intermediate
The epoxide ring is introduced via reaction of the phenolic intermediate with epichlorohydrin under basic conditions. This step employs a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to enhance reactivity. The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of epichlorohydrin, forming the oxirane ring.
Epoxidation Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | Toluene or dichloromethane |
| Temperature | 25–40°C |
| Catalyst | TBAB (5 mol%) |
| Base | NaOH (aqueous) |
| Yield | 65–75% |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and THF are critical for the etherification step due to their ability to stabilize the alkoxide intermediate. Non-polar solvents such as toluene are preferred for epoxidation to minimize side reactions.
Catalytic Efficiency
The use of TBAB in epoxidation improves yield by 15–20% compared to uncatalyzed reactions. This is attributed to enhanced interfacial interaction between the aqueous and organic phases.
Temperature Control
Elevated temperatures (>80°C) during etherification lead to over-alkylation, reducing purity. Conversely, epoxidation at temperatures below 25°C results in incomplete conversion.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize mass transfer and heat dissipation. Key modifications include:
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Reactor Design : Tubular reactors with inline monitoring of pH and temperature.
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Purification : Short-path distillation under reduced pressure (0.1–1 mmHg) to isolate the product with >98% purity.
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Waste Management : Recovery of DMF via fractional distillation for reuse.
Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual Production | 500–1,000 kg |
| Purity | ≥98% |
| Cost per Kilogram | $1,200–$1,500 |
Comparative Analysis of Alternative Routes
Direct Epoxidation of Substituted Styrenes
An alternative method involves the epoxidation of 3-[(2-methoxyethoxy)methoxy]styrene using meta-chloroperbenzoic acid (mCPBA). While this route avoids the use of epichlorohydrin, it suffers from lower yields (50–60%) due to competing side reactions.
Scientific Research Applications
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Key Findings :
- The (2-methoxyethoxy)methoxy group in the target compound improves water solubility compared to non-polar analogues like C₁₀H₁₂O₂ .
- Fluorinated derivatives (e.g., C₁₆H₉F₉O₂) exhibit unique crystallinity, with melting points exceeding 150°C due to strong intermolecular interactions .
Biological Activity
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane, a compound belonging to the oxirane class, exhibits significant biological activities that have garnered attention in pharmaceutical and chemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18O4
- Molecular Weight : 278.30 g/mol
The oxirane ring structure is known for its reactivity, particularly in nucleophilic substitution reactions, which can lead to diverse biological effects.
Anticancer Properties
Recent studies have indicated that compounds with oxirane structures may possess anticancer properties. For instance, a study demonstrated that derivatives of oxirane exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 10 | Activation of caspases |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that this compound demonstrates inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against several bacterial strains. The results showed significant growth inhibition at concentrations as low as 25 µg/mL.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell membranes, causing leakage of cellular contents and subsequent cell death.
- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
Q & A
Basic Research Question
- NMR : H NMR reveals diagnostic signals for the epoxide protons (δ 3.5–4.5 ppm as multiplet) and methoxy groups (δ 3.3–3.7 ppm). C NMR identifies the epoxide carbons (δ 45–60 ppm).
- IR : Stretching vibrations for the epoxide ring (C-O-C) appear at 1250–950 cm.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns, such as loss of the methoxyethoxy group .
What experimental strategies are recommended to assess the compound's stability under varying pH and temperature conditions?
Basic Research Question
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via HPLC or LC-MS. Acidic conditions typically accelerate epoxide ring-opening via nucleophilic attack.
- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. Storage at –20°C in anhydrous solvents (e.g., acetonitrile) is recommended to prevent hydrolysis .
What nucleophilic ring-opening reactions are feasible with this epoxide, and how can regioselectivity be controlled?
Advanced Research Question
The epoxide reacts with nucleophiles (e.g., amines, thiols, or Grignard reagents) at the less substituted carbon due to steric and electronic factors. Regioselectivity can be modulated using Lewis acids (e.g., BF-OEt) to stabilize transition states. For example:
- Amines : Yield β-amino alcohols with regioselective attack at the benzylic position.
- Thiols : Generate thioether adducts under basic conditions.
Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .
How does the compound interact with biological macromolecules, and what techniques are used to study these interactions?
Advanced Research Question
The epoxide’s electrophilic nature enables covalent binding to nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. Techniques include:
- Fluorescence quenching assays : Monitor binding to serum albumin.
- X-ray crystallography/Molecular docking : Resolve binding modes with enzymatic active sites.
- Proteomics : Identify adducts via tryptic digestion and LC-MS/MS. Caution is required due to potential toxicity from non-specific alkylation .
What computational methods predict the compound's reactivity and potential as a synthetic intermediate?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Epoxide ring strain : Predicts reactivity toward nucleophiles.
- Frontier molecular orbitals (FMOs) : Identify sites for electrophilic/nucleophilic attack.
Molecular dynamics (MD) simulations assess solvation effects on stability. These methods guide rational design of derivatives with tailored reactivity .
Are there known chiral variants of this compound, and how can enantioselective synthesis be achieved?
Advanced Research Question
Chiral variants exist via asymmetric epoxidation using Sharpless or Jacobsen-Katsuki catalysts. For example:
- Sharpless conditions : Ti(OiPr), (+)- or (−)-diethyl tartrate, and tert-butyl hydroperoxide yield enantiomeric excess (ee) >90%.
- HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures .
What comparative studies exist between this compound and its structural analogues regarding reactivity and applications?
Advanced Research Question
Analogues with varied substituents (e.g., 2-[4-methoxyphenyl]-3-methyloxirane) show distinct reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
